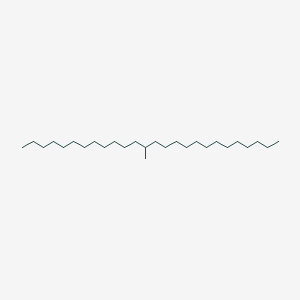
13-Methylhexacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylhexacosane is an organic compound belonging to the class of alkanes. It has the molecular formula C27H56 and a molecular weight of 380.7335 g/mol . This compound is characterized by a long carbon chain with a methyl group attached at the 13th carbon position. It is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms.
Méthodes De Préparation
The synthesis of 13-Methylhexacosane can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts alkylation of hexacosane with a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions typically include an inert atmosphere, elevated temperatures, and prolonged reaction times to ensure complete methylation at the desired position.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
13-Methylhexacosane, like other alkanes, is relatively inert but can undergo several types of chemical reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces alkyl chlorides.
Applications De Recherche Scientifique
13-Methylhexacosane has several applications in scientific research:
Medicine: While direct medical applications are limited, its derivatives and related compounds are studied for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 13-Methylhexacosane is primarily related to its physical and chemical properties. In biological systems, it acts as a signaling molecule in insect communication by interacting with specific receptors on the insect’s cuticle . The molecular targets and pathways involved in these interactions are still under investigation, but they likely involve the modulation of pheromone receptors and subsequent behavioral responses.
Comparaison Avec Des Composés Similaires
13-Methylhexacosane can be compared with other similar long-chain alkanes such as:
2-Methylhexacosane: This compound has a methyl group attached at the 2nd carbon position instead of the 13th.
Hexacosane: A straight-chain alkane with no methyl substitution.
3-Methylhexacosane: Similar to this compound but with the methyl group at the 3rd carbon position.
The uniqueness of this compound lies in its specific methyl substitution pattern, which can influence its physical properties and biological activity compared to other isomers.
Propriétés
Numéro CAS |
58830-00-5 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
13-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-16-18-20-22-24-26-27(3)25-23-21-19-17-15-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clé InChI |
NSLXOXFTFWLFLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















